molecular formula C18H18ClN3O3S2 B2657804 3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide CAS No. 1325304-09-3

3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide

Cat. No.: B2657804
CAS No.: 1325304-09-3
M. Wt: 423.93
InChI Key: GPQSUSMTSOHEDY-UHFFFAOYSA-N
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Description

3-Chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide (CAS: 1325304-83-3) is a benzenesulfonamide derivative featuring a thiophene ring substituted with a pyrazole-carbonyl group and a chloro-methylated aromatic core. Its structure integrates multiple pharmacophoric elements:

  • 3,5-Dimethylpyrazole: Enhances lipophilicity and metabolic stability due to methyl groups .
  • Thiophene ring: Contributes to π-π stacking interactions in biological targets .
  • Chloro and methyl substituents: Influence electronic properties and steric bulk .

This compound is marketed for laboratory research, though its specific applications (e.g., pesticidal, medicinal) remain underexplored in publicly available literature .

Properties

IUPAC Name

3-chloro-N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S2/c1-11-5-6-14(10-15(11)19)27(24,25)21(4)16-7-8-26-17(16)18(23)22-13(3)9-12(2)20-22/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQSUSMTSOHEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with a suitable carbonyl compound under acidic or basic conditions.

    Thiophene functionalization: The thiophene ring is introduced through a coupling reaction with a halogenated thiophene derivative.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include agrochemicals, enzyme inhibitors, and heterocyclic derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Biological Activity/Use Solubility (Predicted)
Target Compound (CAS 1325304-83-3) C₁₈H₁₇ClN₃O₃S₂ Sulfonamide, pyrazole, thiophene, chloro Research chemical (lab use only) Low (logP ~4.2)*
Etaconazole (CAS 60207-93-4) C₁₄H₁₅Cl₂N₃O₂ Triazole, dioxolane, dichlorophenyl Fungicide (plant disease control) Moderate (logP ~3.8)
Propiconazole (CAS 60207-90-1) C₁₅H₁₇Cl₂N₃O₂ Triazole, dioxolane, dichlorophenyl Broad-spectrum fungicide Low (logP ~4.0)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₉ClF₃N₂OS Pyrazole, trifluoromethyl, sulfanyl Unknown (structural analog) Moderate (logP ~3.5)

*Estimated via computational tools (e.g., ChemAxon).

Key Findings:

Heterocyclic Core: The target compound’s thiophene-pyrazole hybrid contrasts with triazole-dioxolane systems in etaconazole and propiconazole. Triazoles are known for antifungal activity via cytochrome P450 inhibition, whereas pyrazoles may target kinases or cyclooxygenases .

Substituent Effects :

  • Chlorophenyl groups in etaconazole/propiconazole enhance fungicidal potency but increase environmental persistence. The target compound’s single chloro may reduce toxicity .
  • Sulfonamide vs. Sulfanyl : Sulfonamides (target compound) exhibit stronger hydrogen-bonding capacity than sulfanyl groups (), favoring enzyme inhibition .

Applications: Etaconazole and propiconazole are commercially validated agrochemicals, while the target compound’s role remains exploratory, possibly due to its complex synthesis or unoptimized bioavailability .

Biological Activity

3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a thiophene ring, a pyrazole moiety, and a sulfonamide group, which are known to impart various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H14ClN3O2S\text{C}_{14}\text{H}_{14}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

Antimicrobial Activity

Research indicates that compounds containing pyrazole and sulfonamide groups exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives and their evaluation against Mycobacterium tuberculosis, revealing promising anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM for some derivatives . While specific data for our compound is limited, its structural analogs suggest potential effectiveness against bacterial infections.

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. The presence of the sulfonamide group in the compound may contribute to its ability to inhibit inflammatory pathways. This has been observed in similar compounds where the anti-inflammatory effects were attributed to modulation of cytokine production and inhibition of cyclooxygenase enzymes.

Anticancer Activity

The potential anticancer activity of compounds with similar structures has been documented. For instance, derivatives with pyrazole moieties have shown cytotoxic effects on various cancer cell lines. The mechanism often involves induction of apoptosis and cell cycle arrest . Although direct studies on this specific compound are lacking, its structural features align with those known to exhibit such activities.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in folate synthesis in bacteria.
  • Receptor Binding : The pyrazole and thiophene components may interact with specific receptors or proteins within cells, influencing various signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in target cells, leading to apoptosis.

Case Studies and Research Findings

StudyFindings
Study on Pyrazole Derivatives Identified significant anti-tubercular activity in related compounds with IC50 values indicating effective inhibition against M. tuberculosis.
Cytotoxicity Evaluation Compounds structurally related to our target showed low cytotoxicity in human embryonic kidney cells (HEK-293), suggesting safety for further development.
Anti-inflammatory Studies Compounds containing sulfonamide groups demonstrated inhibition of pro-inflammatory cytokines in vitro.

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